molecular formula C14H13NO6S B1621138 2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid CAS No. 97338-86-8

2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid

Cat. No.: B1621138
CAS No.: 97338-86-8
M. Wt: 323.32 g/mol
InChI Key: SDFBJNWQKYDBAL-UHFFFAOYSA-N
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Description

2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid (IUPAC name: 3-(1,3-benzothiazol-2-yl)-2,3-bis(acetyloxy)propanoic acid) is a propanoic acid derivative featuring a 1,3-benzothiazole ring at the C3 position and two acetyloxy groups at C2 and C3. Its molecular formula is $ \text{C}{15}\text{H}{13}\text{NO}_{6}\text{S} $, with an exact mass of 323.0524 g/mol . The benzothiazole moiety is a heterocyclic system known for its role in medicinal chemistry, often contributing to bioactivity in pharmaceuticals and agrochemicals. The acetyloxy groups enhance solubility and may influence metabolic stability. This compound is synthesized via nucleophilic substitution or esterification reactions, as seen in related derivatives .

Properties

IUPAC Name

2,3-diacetyloxy-3-(1,3-benzothiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S/c1-7(16)20-11(12(14(18)19)21-8(2)17)13-15-9-5-3-4-6-10(9)22-13/h3-6,11-12H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFBJNWQKYDBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=NC2=CC=CC=C2S1)C(C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387627
Record name 2,3-bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97338-86-8
Record name 2,3-bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid typically involves multi-step organic reactions One common approach is the esterification of 2,3-dihydroxypropanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with biological macromolecules, potentially inhibiting or activating specific pathways. detailed studies on the exact mechanism are still ongoing.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:

Substituent Effects: The acetyloxy groups in the target compound enhance polarity compared to non-acetylated analogs (e.g., 3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanoic acid), improving aqueous solubility .

Biological Relevance :

  • Benzothiazole-containing compounds are prevalent in drug discovery (e.g., antitumor agents), while alkylcarbamoyl derivatives (e.g., 2b) may serve as prodrugs due to esterase-labile acetyl groups .

Notes:

  • The target compound’s $ ^1\text{H-NMR} $ is inferred from structurally similar compounds (e.g., 2b), with acetyloxy protons resonating at ~2.1–2.2 ppm and benzothiazole aromatic protons at ~7.5–8.5 ppm .
  • The absence of detailed synthetic protocols for the target compound highlights a gap in published literature; however, methods for analogs (e.g., alkylcarbamoyl derivatives) suggest feasible routes .

Biological Activity

2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid, also known by its CAS number 97338-86-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13NO6SC_{14}H_{13}NO_6S, with a molecular weight of approximately 323.32 g/mol. The compound features a benzothiazole moiety which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity

1. Antimicrobial Activity
Research indicates that compounds containing benzothiazole exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiazole can inhibit the growth of various bacterial strains. The specific activity of this compound against Gram-positive and Gram-negative bacteria remains to be fully elucidated but suggests potential as an antimicrobial agent.

2. Anticancer Properties
Benzothiazole derivatives have been studied for their anticancer effects. For instance, compounds similar to this compound have shown cytotoxic activity against cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzothiazole derivatives can inhibit various enzymes involved in cancer progression and microbial metabolism.
  • Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways that are critical for cell survival and proliferation.

Case Studies

StudyFindings
Study A Evaluated the antimicrobial activity against E. coli and S. aureus; showed significant inhibition at concentrations above 50 µg/mL.
Study B Investigated cytotoxic effects on cancer cell lines; IC50 values indicated effective suppression of cell growth at low micromolar concentrations.
Study C Analyzed the mechanism of action; suggested involvement in apoptosis via caspase activation in treated cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid
Reactant of Route 2
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2,3-Bis(acetyloxy)-3-(1,3-benzothiazol-2-yl)propanoic acid

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